
1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is used in various scientific and industrial applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide typically involves the following steps:
Fluorination: The starting material, butane, undergoes fluorination to introduce fluorine atoms at specific positions. This step is usually carried out using fluorinating agents such as elemental fluorine or hydrogen fluoride.
Sulphonamide Formation: The fluorinated butane is then reacted with sulphonamide precursors, such as sulfonyl chlorides, under controlled conditions to form the sulphonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with high thermal stability.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes and proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4-Octafluorobutane: A simpler fluorinated compound with similar stability but lacking the sulphonamide and hydroxyethyl groups.
1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane: Contains iodine atoms instead of hydroxyethyl groups, used in different applications.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol with different functional groups and reactivity.
Uniqueness
1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide is unique due to the combination of fluorine atoms, sulphonamide group, and hydroxyethyl groups. This combination imparts high stability, reactivity, and versatility, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
93894-54-3 |
|---|---|
Molecular Formula |
C8H11F8NO4S |
Molecular Weight |
369.23 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide |
InChI |
InChI=1S/C8H11F8NO4S/c9-5(10)6(11,12)7(13,14)8(15,16)22(20,21)17(1-3-18)2-4-19/h5,18-19H,1-4H2 |
InChI Key |
QUQDQNCPLSSGOU-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)S(=O)(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


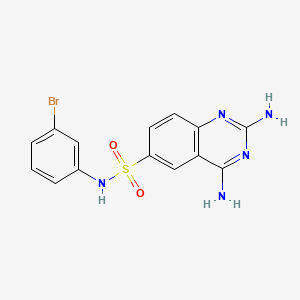
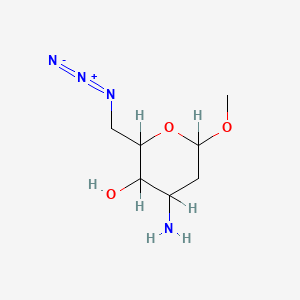
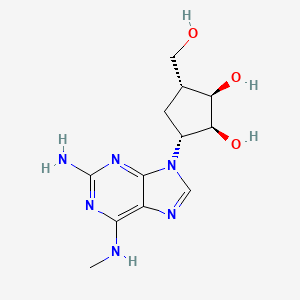
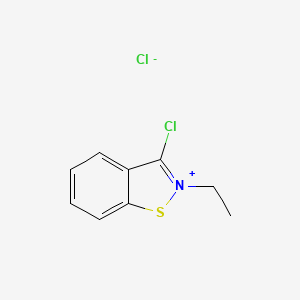

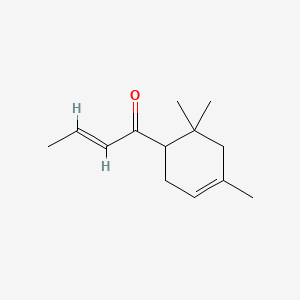
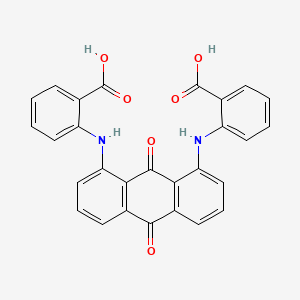

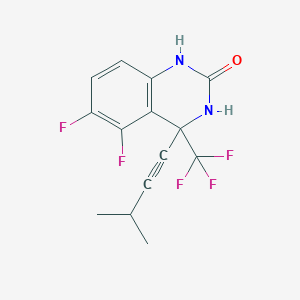
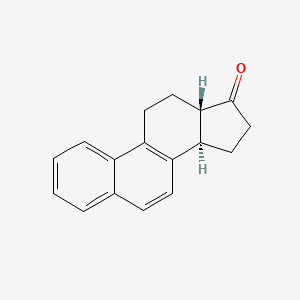
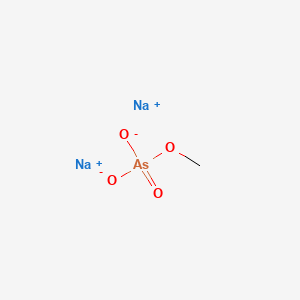
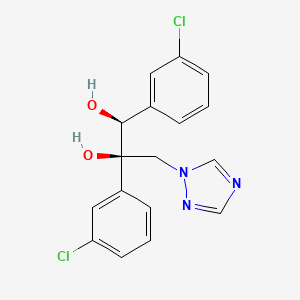
![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
